molecular formula C10H13NO3 B1274867 Amino-(3-ethoxy-phenyl)-acetic acid CAS No. 500696-03-7

Amino-(3-ethoxy-phenyl)-acetic acid

Cat. No.: B1274867
CAS No.: 500696-03-7
M. Wt: 195.21 g/mol
InChI Key: ARYHUMDBYPPPBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Amino-(3-ethoxy-phenyl)-acetic acid is an organic compound characterized by the presence of an amino group, an ethoxy group, and a phenyl ring attached to an acetic acid moiety

Scientific Research Applications

Amino-(3-ethoxy-phenyl)-acetic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and as a precursor for biologically active compounds.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the synthesis of specialty chemicals and pharmaceuticals.

Safety and Hazards

The safety and hazards associated with “Amino-(3-ethoxy-phenyl)-acetic acid” are not explicitly mentioned in the search results .

Future Directions

The future directions for the study of “Amino-(3-ethoxy-phenyl)-acetic acid” are not explicitly mentioned in the search results .

Mechanism of Action

Target of Action

Amino-(3-ethoxy-phenyl)-acetic acid is believed to primarily target the Trace Amine-Associated Receptor 1 (TAAR1) . TAAR1 is a G protein-coupled receptor expressed in the brain, particularly in dopaminergic neurons . It plays a significant role in modulating neurotransmission and has been implicated in conditions such as obesity, schizophrenia, depression, fibromyalgia, migraine, and addiction .

Mode of Action

The compound interacts with its target, TAAR1, by acting as an agonist . This means it binds to the receptor and activates it, triggering a series of intracellular events. The activation of TAAR1 can influence the function of neurotransmitters, particularly dopamine, and modulate synaptic transmission .

Biochemical Pathways

Upon activation of TAAR1, the compound affects several biochemical pathways. One key pathway involves the regulation of tyrosine hydroxylase (TH), an enzyme crucial for dopamine synthesis . Activation of TAAR1 increases the phosphorylation of TH, promoting its functional activity and subsequently influencing dopamine availability .

Result of Action

The activation of TAAR1 by this compound can lead to various molecular and cellular effects. For instance, it can modulate the release of neurotransmitters, affect neuronal firing rates, and influence synaptic plasticity . These changes can translate into observable physiological effects, such as alterations in mood, cognition, and behavior .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These can include the presence of other molecules that can interact with the compound or its target, the pH and temperature of the environment, and the presence of enzymes that can metabolize the compound . Understanding these factors is crucial for optimizing the compound’s therapeutic potential.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Amino-(3-ethoxy-phenyl)-acetic acid typically involves the following steps:

    Starting Materials: The synthesis begins with 3-ethoxybenzaldehyde and glycine.

    Condensation Reaction: The aldehyde group of 3-ethoxybenzaldehyde reacts with the amino group of glycine in the presence of a suitable catalyst, such as sodium cyanoborohydride, to form an imine intermediate.

    Reduction: The imine intermediate is then reduced to form the desired amino acid.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: Amino-(3-ethoxy-phenyl)-acetic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form a nitro group.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as sodium hydride or potassium tert-butoxide.

Major Products:

    Oxidation: Nitro-(3-ethoxy-phenyl)-acetic acid.

    Reduction: 3-ethoxy-phenyl-ethanol.

    Substitution: Various substituted phenyl acetic acids depending on the nucleophile used.

Comparison with Similar Compounds

  • Amino-(3-methoxy-phenyl)-acetic acid
  • Amino-(4-ethoxy-phenyl)-acetic acid
  • Amino-(3-ethoxy-phenyl)-propionic acid

Comparison:

  • Amino-(3-ethoxy-phenyl)-acetic acid is unique due to the presence of the ethoxy group at the 3-position, which may influence its reactivity and biological activity compared to similar compounds with different substituents or positions.

Properties

IUPAC Name

2-amino-2-(3-ethoxyphenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c1-2-14-8-5-3-4-7(6-8)9(11)10(12)13/h3-6,9H,2,11H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARYHUMDBYPPPBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201297399
Record name α-Amino-3-ethoxybenzeneacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201297399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

500696-03-7
Record name α-Amino-3-ethoxybenzeneacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=500696-03-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name α-Amino-3-ethoxybenzeneacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201297399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.